

Introduction: The Strategic Value of a Niche Building Block

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Compound of Interest

Compound Name: 2-Bromophenyl cyclopropyl ketone

CAS No.: 676541-38-1

Cat. No.: B1344576

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In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount. These scaffolds are the foundational keystones upon which complex, biologically active molecules are constructed. **2-Bromophenyl cyclopropyl ketone** (CAS No. 676541-38-1) has emerged as a significant, albeit specialized, intermediate. Its utility stems from the unique combination of three distinct chemical motifs: a reactive aryl bromide handle suitable for cross-coupling reactions, a rigid and metabolically robust cyclopropyl group, and a versatile ketone functionality.

The cyclopropyl ring, a highly strained three-membered carbocycle, is not merely a passive spacer. Its unique physicochemical properties—including enhanced π -character in its C-C bonds and a constrained geometry—are increasingly exploited by medicinal chemists to enhance potency, improve metabolic stability, and fine-tune solubility and bioavailability in drug candidates.^[1] The presence of the 2-bromo substituent provides a crucial vector for diversification, allowing for the introduction of additional complexity through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the commercial availability, plausible synthetic routes, key

applications, and safe handling of **2-Bromophenyl cyclopropyl ketone**.

Physicochemical Properties and Identification

A clear identification of the target compound is the first step in any research endeavor. The key identifiers and properties for **2-Bromophenyl cyclopropyl ketone** are summarized below.

Property	Value	Source
CAS Number	676541-38-1	[2]
Molecular Formula	C ₁₀ H ₉ BrO	[2][3]
Molecular Weight	225.08 g/mol	[2][3]
MDL Number	MFCD16250185	[2]
SMILES	<chem>O=C(C1=CC=CC=C1Br)C2CC2</chem>	[2]
Purity (Typical)	≥95%	[3]
Physical State	Inferred to be a liquid or low-melting solid at room temperature	N/A

Commercial Availability & Procurement

2-Bromophenyl cyclopropyl ketone is available from several specialized chemical suppliers, typically for research and development purposes. Procurement for large-scale or GMP (Good Manufacturing Practice) applications may require custom synthesis agreements.

Supplier	Product Number / SKU	Purity Specification	Notes
BLD Pharm	676541-38-1	Not specified; documentation available	Research Use Only. May require cold-chain transportation. [2]
AKSci	5336DA	Min. 95%	Stated for long-term storage in a cool, dry place.[3]

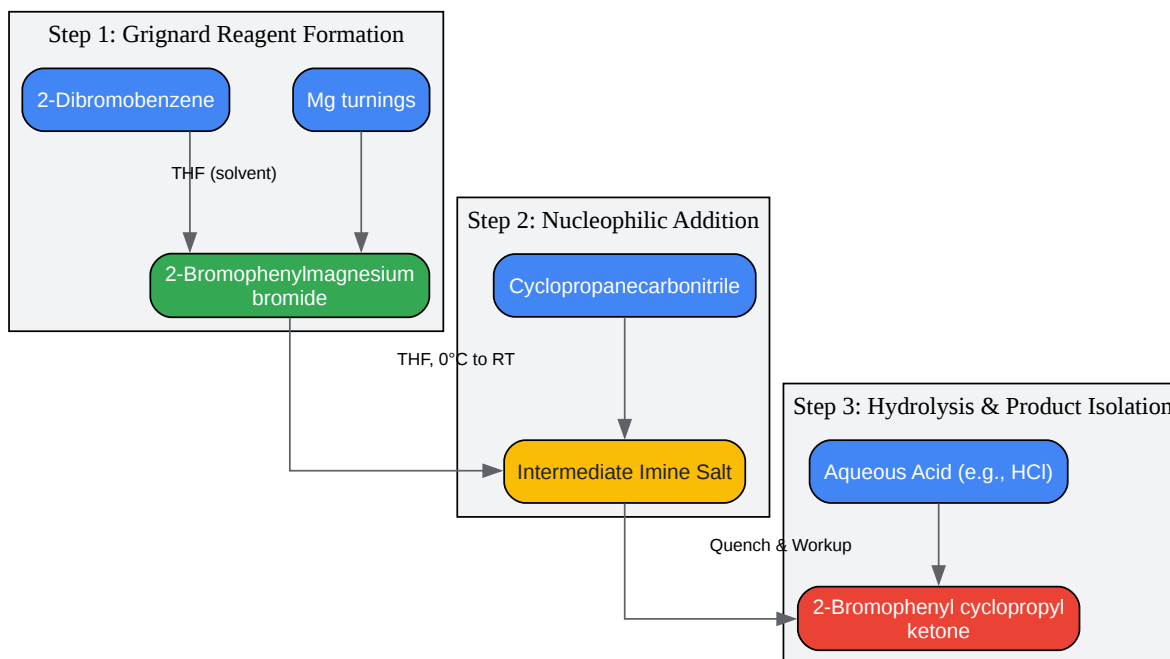
When procuring this reagent, it is critical for researchers to:

- **Verify Stock and Lead Times:** Availability can be variable. Direct inquiry is recommended, especially for quantities exceeding lab-scale.
- **Request Certificate of Analysis (CoA):** Always obtain a lot-specific CoA to confirm purity and identity via methods like NMR or HPLC before use.[2]
- **Inquire about Bulk Quantities:** For process development or scale-up campaigns, engage with suppliers about their custom synthesis and scale-up manufacturing capabilities.[2]

Synthesis and Manufacturing Insights

While direct, peer-reviewed publications detailing the specific synthesis of **2-Bromophenyl cyclopropyl ketone** are not readily available, a plausible and industrially relevant synthetic route can be constructed based on established organometallic chemistry principles. The most logical approach involves a Grignard reaction between a 2-bromophenyl magnesium halide and cyclopropanecarbonitrile, followed by acidic hydrolysis.

This pathway is advantageous due to the ready availability of the starting materials and the robust nature of Grignard reactions. The nitrile serves as an effective carbonyl surrogate, cleanly converting to the desired ketone upon workup.



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Caption: Proposed synthetic workflow for **2-Bromophenyl cyclopropyl ketone**.

Representative Experimental Protocol

Disclaimer: The following protocol is a representative, hypothetical procedure based on analogous chemical transformations. It has not been optimized and should be adapted and tested on a small scale with appropriate safety precautions.

Objective: To synthesize **2-Bromophenyl cyclopropyl ketone** via a Grignard reaction.

Materials:

- 1,2-Dibromobenzene

- Magnesium turnings
- Iodine (crystal, as initiator)
- Anhydrous Tetrahydrofuran (THF)
- Cyclopropanecarbonitrile
- Hydrochloric Acid (e.g., 3M aqueous solution)
- Diethyl ether or Ethyl acetate (for extraction)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Grignard Reagent Preparation:
 - Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
 - Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine.
 - Add a small portion of anhydrous THF to cover the magnesium.
 - Dissolve 1,2-dibromobenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
 - Add a small amount of the dibromobenzene solution to the magnesium. If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.
 - Once initiated, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room

temperature for 1-2 hours to ensure full formation of the Grignard reagent.

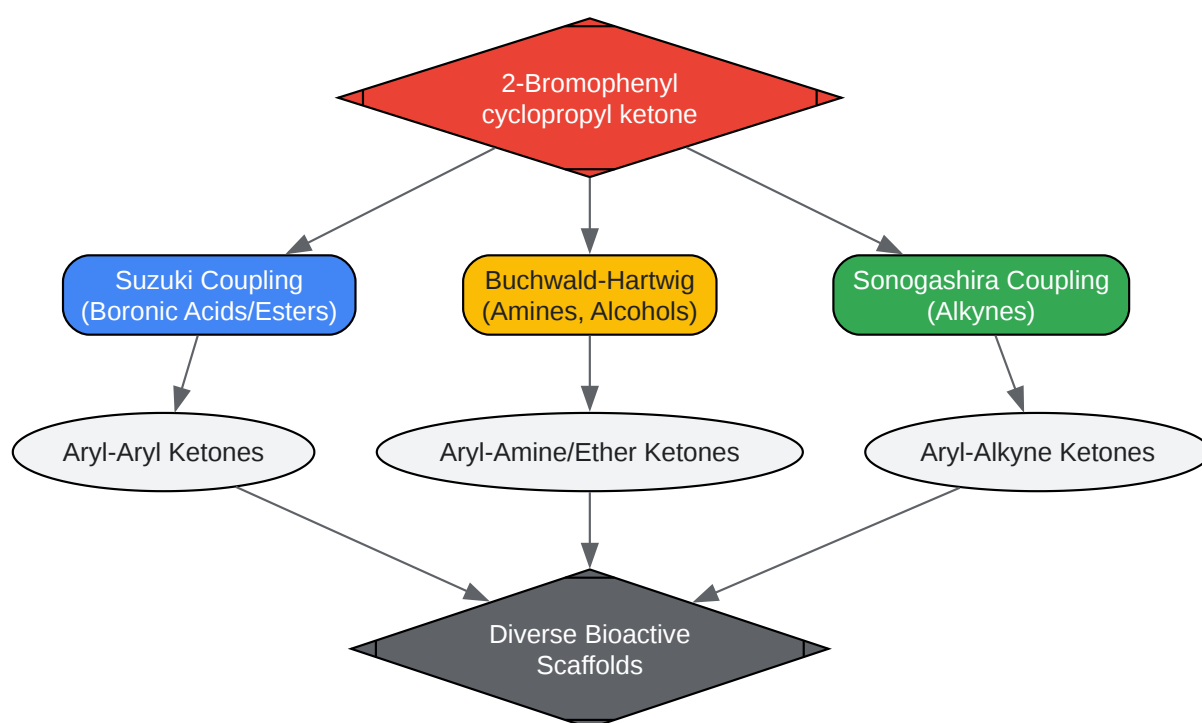
- Reaction with Nitrile:
 - Cool the Grignard solution to 0°C in an ice bath.
 - Dissolve cyclopropanecarbonitrile (1.1 equivalents) in anhydrous THF and add it to the dropping funnel.
 - Add the nitrile solution dropwise to the cold Grignard reagent. A thick precipitate may form.
 - After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
- Hydrolysis and Workup:
 - Cool the reaction mixture back to 0°C and slowly quench by adding 3M HCl solution. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate imine.
 - Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
 - Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification:
 - The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the final **2-Bromophenyl cyclopropyl ketone**.

Applications in Research and Drug Development

The primary value of **2-Bromophenyl cyclopropyl ketone** lies in its role as a versatile intermediate for building more complex molecular architectures, particularly in the synthesis of

pharmaceutical candidates.[4] The cyclopropyl ketone moiety is a known pharmacophore in various bioactive molecules.[5]

The strategic placement of the bromine atom at the ortho-position allows for its use in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This enables the "late-stage functionalization" of drug-like scaffolds, a highly valuable strategy in medicinal chemistry for rapidly generating analogues for structure-activity relationship (SAR) studies.



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Sources

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